8-Azidooctanoic Acid
Overview
Description
8-Azidooctanoic Acid is used as a building block to introduce the this compound fragment . This fragment is used for further modifications using Click-chemistry (CuAAC), as a protected aminogroup, or is used in physico-chemical investigations .
Synthesis Analysis
The synthesis of this compound involves selective labeling of lipoic acid ligase (LplA) with an azide-substituted lipid surrogate . This allows subsequent modification using copper-free click chemistry .Molecular Structure Analysis
The molecular formula of this compound is C8H15N3O2 . The molecular weight is 185.22 g/mol . The InChI is InChI=1S/C8H15N3O2/c9-11-10-7-5-3-1-2-4-6-8 (12)13/h1-7H2, (H,12,13) .Chemical Reactions Analysis
This compound is used in the modification of proteins. The protein modification reactions vary widely in their inherent site selectivity, overall yields, and functional group compatibility . Some are more amenable to large-scale bioconjugate production, and a number of techniques can be used to label a single protein in a complex biological mixture .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 185.22 g/mol , a XLogP3-AA of 2.8 , a hydrogen bond donor count of 1 , a hydrogen bond acceptor count of 4 , and a rotatable bond count of 8 . The exact mass is 185.116426730 g/mol , and the monoisotopic mass is 185.116426730 g/mol . The topological polar surface area is 51.7 Ų , and the heavy atom count is 13 .Scientific Research Applications
Synthesis and Application in Complex Peptides
8-Azidooctanoic acid plays a significant role in the synthesis of complex peptides. As detailed in a study by Moreira, Noden, and Taylor (2020), azido acids like this compound are crucial synthons in complex peptide synthesis. They are efficient in coupling reactions and can be used to form azoles on complex intermediates, highlighting their versatility in peptide synthesis and modification (Moreira, Noden, & Taylor, 2020).
Role in Liquid Crystal Complex Synthesis
This compound is instrumental in synthesizing hydrogen-bonded liquid crystal complexes. Okumuş (2018) demonstrated its use in forming complexes with non-mesogenic dicarboxylic acids. This study revealed that these complexes exhibit mesogenic smectic and nematic phases, crucial for developing advanced materials with specific thermal and optical properties (Okumuş, 2018).
Biochemical Research
In the field of biochemistry, this compound and its derivatives are used in exploring various cellular and molecular mechanisms. For instance, Jarvis et al. (1986) used 8-azidoadenosine, a compound structurally related to this compound, as a covalent probe for the erythrocyte nucleoside transporter in human erythrocytes. This study provided insights into the functioning and interaction of the nucleoside transporter with various compounds (Jarvis et al., 1986).
Use in Metabolic Engineering
This compound derivatives have also been used in metabolic engineering. Wernig, Boles, and Oreb (2019) conducted a study demonstrating the de novo biosynthesis of 8-hydroxyoctanoic acid in yeast, using a pathway involving medium-chain length specific fatty acid synthase and cytochrome P450. This research highlights the potential of using this compound derivatives in synthetic biology for the production of industrially relevant compounds (Wernig, Boles, & Oreb, 2019).
Environmental Impact Studies
In environmental sciences, this compound-related compounds are studied for their transformation and impact on ecosystems. For example, Liu et al. (2007) investigated the microbial transformation of 8:2 fluorotelomer alcohol, a compound related to this compound, in soil and by soil bacteria isolates. This research is crucial for understanding the environmental fate of fluorotelomer alcohols and their potential impacts on ecosystems (Liu et al., 2007).
Mechanism of Action
Target of Action
8-Azidooctanoic Acid is primarily used as a building block in click chemistry . It is used for further modifications using Click-chemistry (CuAAC), as a protected aminogroup or is used in physico-chemical investigations .
Mode of Action
The compound undergoes a copper-accelerated azide-alkyne cycloaddition (CuAAC), a type of click chemistry . This reaction is faster for azides capable of copper-chelation than nonchelating azides under a variety of biocompatible conditions . This kinetic enhancement allows for site-specific protein labeling on the surface of living cells .
Biochemical Pathways
It is known that the compound is used in the copper-catalyzed azide-alkyne cycloaddition (cuaac), which has been used extensively for the conjugation, immobilization, and purification of biomolecules .
Pharmacokinetics
It is known that the compound is used in a variety of biocompatible conditions, suggesting that it may have favorable bioavailability .
Result of Action
The primary result of the action of this compound is the facilitation of site-specific protein labeling on the surface of living cells . This is achieved through the copper-accelerated azide-alkyne cycloaddition (CuAAC), a type of click chemistry .
Action Environment
The action of this compound is influenced by the presence of copper ions, which accelerate the azide-alkyne cycloaddition (CuAAC) . The compound is used under a variety of biocompatible conditions, suggesting that it may be stable and effective in diverse environments .
Biochemical Analysis
Biochemical Properties
8-Azidooctanoic acid plays a significant role in biochemical reactions, particularly in the field of click chemistry. It is known for its ability to undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC), a reaction that is widely used for biomolecular labeling and conjugation . This compound interacts with enzymes such as lipoic acid ligase (LplA), which facilitates the ligation of this compound to specific proteins on the cell surface . The nature of these interactions is primarily covalent, forming stable bonds that are useful for various biochemical applications.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been used in studies involving metabolic labeling, where it is incorporated into cellular components to track and analyze metabolic activities . The compound’s ability to participate in click chemistry reactions allows for precise labeling and tracking of biomolecules within cells, providing insights into cellular functions and dynamics.
Molecular Mechanism
The molecular mechanism of this compound involves its participation in CuAAC reactions. This compound binds to biomolecules through the azide group, which reacts with alkynes in the presence of copper ions to form triazole linkages . This reaction is highly specific and efficient, making this compound a valuable tool for studying molecular interactions and modifications. Additionally, the compound can be used to inhibit or activate enzymes by modifying their active sites, thereby influencing their activity and function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. Studies have shown that the compound remains stable under various conditions, allowing for long-term experiments and observations . Its reactivity may decrease over time if not stored properly, leading to reduced efficiency in biochemical reactions. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that this compound can be used for extended periods without significant degradation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound is generally well-tolerated and does not exhibit significant toxicity . At higher doses, toxic or adverse effects may be observed, including potential disruptions in cellular functions and metabolic processes . Threshold effects have been identified, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with enzymes and cofactors. The compound is metabolized through pathways that incorporate it into cellular components, allowing for the study of metabolic flux and metabolite levels . Enzymes such as lipoic acid ligase play a crucial role in the incorporation of this compound into proteins, facilitating its use in metabolic labeling and analysis .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions ensure that the compound reaches its target sites, where it can participate in biochemical reactions. The localization and accumulation of this compound within specific cellular compartments are influenced by these transport mechanisms, allowing for targeted applications in biochemical research .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization is crucial for its activity and function, as it ensures that the compound interacts with the appropriate biomolecules and participates in relevant biochemical processes. Studies have shown that this compound can be effectively targeted to various subcellular locations, enhancing its utility in biochemical research .
Properties
IUPAC Name |
8-azidooctanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3O2/c9-11-10-7-5-3-1-2-4-6-8(12)13/h1-7H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIIORXIMUYSXDQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCC(=O)O)CCCN=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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